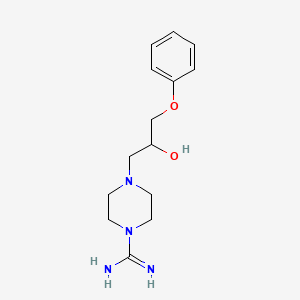
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenoxypropyl group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine with 2-hydroxy-3-phenoxypropyl chloride under basic conditions to form the intermediate 4-(2-Hydroxy-3-phenoxypropyl)piperazine. This intermediate is then reacted with cyanamide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Oxo-3-phenoxypropyl)piperazine-1-carboximidamide.
Reduction: Formation of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and carboximidamide groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxy-3-phenoxypropyl)piperazine
- 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-amine
- 4-(2-Oxo-3-phenoxypropyl)piperazine-1-carboximidamide
Uniqueness
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
110894-04-7 |
|---|---|
Formule moléculaire |
C14H22N4O2 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C14H22N4O2/c15-14(16)18-8-6-17(7-9-18)10-12(19)11-20-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2,(H3,15,16) |
Clé InChI |
GYSWCBIRFLAWSS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


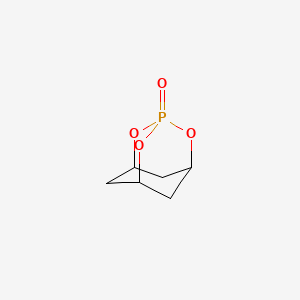
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
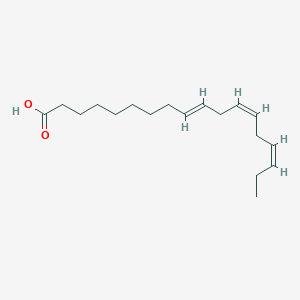
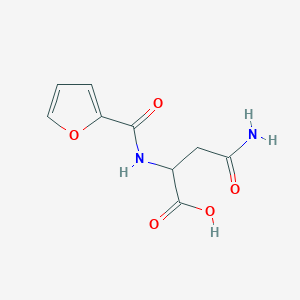
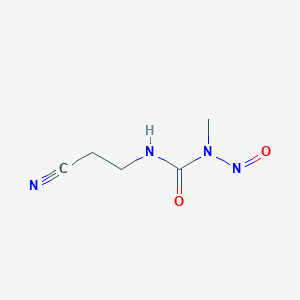
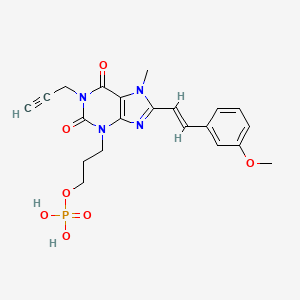
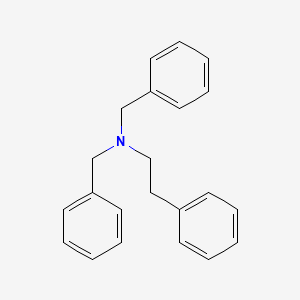
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
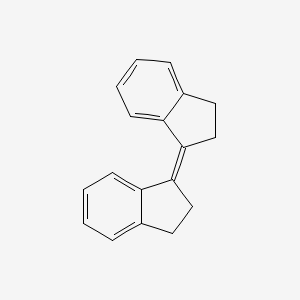
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
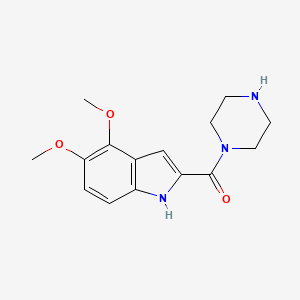
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)


